molecular formula C9H24SiSn B566659 Trimethylstannylbutyldimethylsilane CAS No. 103731-29-9

Trimethylstannylbutyldimethylsilane

Cat. No.: B566659
CAS No.: 103731-29-9
M. Wt: 279.086
InChI Key: CIBQAISGPNTXQG-UHFFFAOYSA-N
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Description

Trimethylstannylbutyldimethylsilane is an organotin compound that features a tin atom bonded to a butyldimethylsilyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane,(butyldimethylsilyl)trimethyl- typically involves the reaction of trimethyltin chloride with butyldimethylsilyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

(CH3)3SnCl+BuMe2SiLi(CH3)3SnSiMe2Bu+LiCl\text{(CH}_3\text{)}_3\text{SnCl} + \text{BuMe}_2\text{SiLi} \rightarrow \text{(CH}_3\text{)}_3\text{SnSiMe}_2\text{Bu} + \text{LiCl} (CH3​)3​SnCl+BuMe2​SiLi→(CH3​)3​SnSiMe2​Bu+LiCl

The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of stannane,(butyldimethylsilyl)trimethyl- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethylstannylbutyldimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylstannylbutyldimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.

    Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism by which stannane,(butyldimethylsilyl)trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new compounds. The butyldimethylsilyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylstannylbutyldimethylsilane is unique due to the presence of the butyldimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.

Properties

InChI

InChI=1S/C9H21Si.Sn.3H/c1-6-7-8-10(5)9(2,3)4;;;;/h6-8H2,1-5H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBQAISGPNTXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)C(C)(C)C.[SnH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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